1-AZOCANYL(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE
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Overview
Description
1-AZOCANYL(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE is a synthetic organic compound characterized by the presence of an azocane ring and a pentafluorophenyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-AZOCANYL(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE typically involves the reaction of azocane with pentafluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-AZOCANYL(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-AZOCANYL(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-AZOCANYL(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to its bioactivity. The azocane ring provides structural stability and contributes to the compound’s overall reactivity .
Comparison with Similar Compounds
- 2,3,4,5,6-Pentafluorophenyl methanesulfonate
- Tetrakis(pentafluorophenyl)borate
- Pentafluorophenyl isothiocyanate
Comparison: 1-AZOCANYL(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE is unique due to the presence of both an azocane ring and a pentafluorophenyl group, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it suitable for a broader range of applications .
Properties
IUPAC Name |
azocan-1-yl-(2,3,4,5,6-pentafluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO/c15-9-8(10(16)12(18)13(19)11(9)17)14(21)20-6-4-2-1-3-5-7-20/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTLWYNXOFIKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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